2-Amino-4,6-dichlorobenzoic acid

Catalog No.
S665442
CAS No.
20776-63-0
M.F
C7H5Cl2NO2
M. Wt
206.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4,6-dichlorobenzoic acid

CAS Number

20776-63-0

Product Name

2-Amino-4,6-dichlorobenzoic acid

IUPAC Name

2-amino-4,6-dichlorobenzoic acid

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)

InChI Key

VNOYJBSEORILIE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl

The exact mass of the compound 2-Amino-4,6-dichlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-4,6-dichlorobenzoic acid is an organic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol. It is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the benzene ring and an amino group at the 2 position. This compound is known for its potential applications in pharmaceuticals and chemical synthesis due to its unique structural properties and reactivity. The compound is often referenced by its CAS number, 20776-63-0, and is recognized for its relatively high solubility in various solvents, which enhances its utility in laboratory settings .

Typical of aromatic compounds with functional groups:

  • Amide Bond Formation: This compound can react with acyl chlorides to form amides, which are important in the synthesis of pharmaceuticals.
  • Nucleophilic Substitution: The chlorine atoms can be substituted with various nucleophiles under appropriate conditions, facilitating the synthesis of derivatives.
  • Hydrolysis: The compound can undergo hydrolysis to yield corresponding carboxylic acids and amines, particularly under acidic or basic conditions .

The synthesis of 2-Amino-4,6-dichlorobenzoic acid typically involves:

  • Chlorination of Benzoic Acid: Starting from benzoic acid, chlorination can be performed using chlorine gas or a chlorinating agent to introduce chlorine atoms at the desired positions.
  • Amination: The introduction of the amino group can be achieved through reduction reactions involving nitro derivatives or direct amination techniques using ammonia or amines.
  • Refinement: Purification methods such as recrystallization or chromatography may be employed to obtain high-purity samples for research and application purposes .

2-Amino-4,6-dichlorobenzoic acid finds applications primarily in:

  • Pharmaceutical Industry: As a precursor in the synthesis of various drugs due to its ability to form amide bonds and other derivatives.
  • Chemical Research: Used as a reagent in organic synthesis for developing new compounds with potential biological activity.
  • Agricultural Chemistry: It may serve as an intermediate in the production of herbicides or pesticides .

Several compounds share structural similarities with 2-Amino-4,6-dichlorobenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
2-Amino-3,6-dichlorobenzoic acid3032-32-40.93
2-Amino-3,5-dichlorobenzoic acid2789-92-60.90
Methyl 2-amino-6-chlorobenzoate hydrochloride1619264-45-70.90
2-Amino-4-chlorobenzoic acid666460.89

These compounds exhibit varying degrees of biological activity and chemical reactivity but are distinguished by their specific functional groups and substitution patterns. The unique arrangement of chlorine atoms in 2-Amino-4,6-dichlorobenzoic acid contributes to its distinct properties compared to these similar compounds .

XLogP3

2.6

Other CAS

20776-63-0

Wikipedia

2-Amino-4,6-dichlorobenzoic acid

Dates

Last modified: 08-15-2023

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